molecular formula C18H14ClNO3 B2905271 methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate CAS No. 1207038-91-2

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2905271
CAS No.: 1207038-91-2
M. Wt: 327.76
InChI Key: PIYUSWGTBGNOIU-UHFFFAOYSA-N
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Description

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate is a chemical compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.76 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.

Preparation Methods

The synthesis of methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate typically involves the reaction of 2-chlorobenzyl alcohol with methyl 4-hydroxyquinoline-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate can be compared with other quinoline derivatives such as:

    Methyl 4-hydroxyquinoline-2-carboxylate: Similar in structure but lacks the 2-chlorobenzyl group.

    2-Chloroquinoline: Contains the chlorine atom but lacks the carboxylate and methoxy groups.

    Quinoline-2-carboxylate: Lacks both the 2-chlorobenzyl and methoxy groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYUSWGTBGNOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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